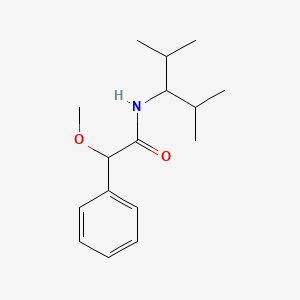![molecular formula C17H18N2O3S B3928489 N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3928489.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide
Descripción general
Descripción
N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA is a member of the benzamide family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA methylation. DNA methylation is a process that regulates gene expression, and aberrant DNA methylation has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. By inhibiting DNA methylation, this compound may alter gene expression and promote cell death in cancer cells, or protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In neurons, this compound has been shown to protect against oxidative stress and promote neurite outgrowth. In immune cells, this compound has been shown to modulate cytokine production and promote T cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide in lab experiments is its well-established synthesis method and availability. This compound is also relatively stable and can be stored for long periods of time. However, one limitation is that this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential applications of this compound in other fields, such as epigenetics and regenerative medicine, warrant further investigation.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response by regulating the activity of immune cells such as T cells and macrophages.
Propiedades
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-2-4-14(5-3-13)12-23-11-10-18-17(20)15-6-8-16(9-7-15)19(21)22/h2-9H,10-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTJIOCVEDYBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3928409.png)
![3-bromo-4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3928414.png)
![2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928420.png)
![ethyl 6-hydroxy-6-[2-oxo-5-(1-piperidinylmethyl)-2,3-dihydro-1H-imidazol-4-yl]hexanoate](/img/structure/B3928435.png)
![(2-chloro-4-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3928441.png)
![5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3928447.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3928457.png)
![2-fluoro-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3928465.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3928471.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928477.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3928484.png)

![5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3928499.png)